molecular formula C₂₂H₂₄O₉ B1140739 Dihydro Ketoprofen beta-D-Glucuronide, Mixture of Diastereomers CAS No. 849104-47-8

Dihydro Ketoprofen beta-D-Glucuronide, Mixture of Diastereomers

Cat. No. B1140739
M. Wt: 432.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Dihydro Ketoprofen beta-D-Glucuronide involves the conjugation of ketoprofen or its metabolites with D-glucuronic acid. This process has been extensively studied to understand the kinetics of intramolecular acyl migration and the stability of the resulting glucuronides. Stereoselectivity plays a crucial role in the synthesis and degradation of these glucuronides, with significant differences observed between the reactivities of diastereoisomeric glucuronides towards proteins such as human serum albumin (Presle et al., 1996).

Molecular Structure Analysis

The molecular structure of Dihydro Ketoprofen beta-D-Glucuronide diastereomers has been characterized using various spectroscopic methods. These analyses have revealed the presence of distinct conformational differences between the diastereomers, which influence their reactivity and interaction with biological molecules. The structure is also crucial in understanding the mechanism of acyl migration and the formation of covalent adducts with proteins (Dubois-Presle et al., 1995).

Chemical Reactions and Properties

Dihydro Ketoprofen beta-D-Glucuronide undergoes various chemical reactions, including spontaneous hydrolysis and internal acyl migration. These reactions are influenced by the stereochemistry of the glucuronide and can result in the formation of reactive metabolites capable of covalently binding to macromolecules, potentially leading to toxicological effects. The reactivity of these glucuronides towards proteins like human serum albumin is highly stereoselective, with significant implications for their biological activity and toxicity (Presle et al., 1996).

Physical Properties Analysis

The physical properties of Dihydro Ketoprofen beta-D-Glucuronide, including solubility and stability, are critical for understanding its pharmacokinetic behavior. The formation of glucuronide conjugates significantly alters the solubility and may enhance the excretion of ketoprofen metabolites. The stability of these conjugates is affected by pH, temperature, and the presence of enzymes, which can catalyze their hydrolysis or facilitate acyl migration (Skordi et al., 2005).

Chemical Properties Analysis

The chemical properties of Dihydro Ketoprofen beta-D-Glucuronide are characterized by its reactivity, which includes the potential for covalent binding to proteins and other macromolecules. This reactivity is influenced by the structure of the glucuronide, particularly the configuration of the diastereomers. Understanding these properties is essential for assessing the pharmacological and toxicological profile of ketoprofen and its metabolites (Presle et al., 1996).

Scientific Research Applications

Pharmacologic and Clinical Properties of Ketoprofen

Pharmacology and Efficacy : Ketoprofen, from which Dihydro Ketoprofen beta-D-Glucuronide is derived, is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It's part of the propionic acid class of NSAIDs and exhibits a high potency and safety profile. Clinical trials have established its therapeutic equivalence to aspirin, indomethacin, and ibuprofen for rheumatoid arthritis and osteoarthritis, indicating a broad therapeutic window and reliable tolerance profile due to its simple metabolism and non-accumulative nature with multiple doses (Kantor, 1986).

Novel Applications and Research Directions : Recent studies have explored new uses for Ketoprofen, including its potential in treating nonalcoholic fatty liver disease, lymphedema, seizures, as well as its antidepressant and anxiolytic effects. Research into Ketoprofen's derivatives, such as Dihydro Ketoprofen beta-D-Glucuronide, could further these applications, especially in areas like oncology and transplantology, where the drug's anti-inflammatory and analgesic properties could provide significant benefits (Kuczynska & Nieradko-Iwanicka, 2022).

Safety and Tolerability

Parenteral Nutrition Compatibility : The safety and compatibility of Ketoprofen, particularly in its intravenous form with parenteral nutrition admixtures, have been studied to ensure safe co-administration in clinical settings. This area of research is critical for managing pain and inflammation in patients requiring complex medication regimens, highlighting the importance of understanding the interactions and stability of Ketoprofen's derivatives like Dihydro Ketoprofen beta-D-Glucuronide in various formulations (Dettlaff et al., 2022).

Safety And Hazards


The safety and hazards associated with Dihydro Ketoprofen β-D-Glucuronide, Mixture of Diastereomers are not specified in the search results. For detailed safety and hazard information, it would be necessary to refer to material safety data sheets (MSDS) or similar resources.


Future Directions


The future directions for research and applications involving Dihydro Ketoprofen β-D-Glucuronide, Mixture of Diastereomers are not specified in the search results. The potential for future research could be vast, given its use in proteomics research1. However, specific future directions would likely depend on the results of ongoing and future scientific studies.


properties

IUPAC Name

methyl (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O9/c1-28-21(27)20-18(25)17(24)19(26)22(31-20)30-15-7-4-12-8-13(10-29-16(12)9-15)11-2-5-14(23)6-3-11/h2-7,9,13,17-20,22-26H,8,10H2,1H3/t13?,17-,18-,19-,20?,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZSLHMBYSHSIA-CSEMQTMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC3=C(CC(CO3)C4=CC=C(C=C4)O)C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 46781486

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.